8-Fluoroquinoline-2-carboxamide
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Overview
Description
8-Fluoroquinoline-2-carboxamide is a fluorinated derivative of quinoline, a heterocyclic aromatic organic compound. The incorporation of a fluorine atom into the quinoline structure enhances its biological activity and provides unique properties that make it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Fluoroquinoline-2-carboxamide typically involves the fluorination of quinoline derivatives. One common method is the nucleophilic substitution of a halogen atom with a fluorine atom. This can be achieved through cyclization and cycloaddition reactions, displacements of halogen atoms, or direct fluorinations .
Industrial Production Methods: Industrial production of this compound often employs large-scale chemical processes that ensure high yield and purity. These methods may include the use of organometallic compounds and cross-coupling reactions to introduce the fluorine atom into the quinoline ring .
Chemical Reactions Analysis
Types of Reactions: 8-Fluoroquinoline-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the compound into different quinoline derivatives.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids.
Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed: The major products formed from these reactions include various quinoline derivatives with different functional groups, enhancing their biological and chemical properties .
Scientific Research Applications
8-Fluoroquinoline-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Acts as an enzyme inhibitor and is used in studies related to enzyme activity and inhibition.
Medicine: Exhibits antibacterial, antineoplastic, and antiviral activities, making it a candidate for drug development.
Industry: Used in the production of liquid crystals and cyanine dyes.
Mechanism of Action
The mechanism of action of 8-Fluoroquinoline-2-carboxamide involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of essential biological pathways, resulting in antibacterial or antineoplastic effects .
Comparison with Similar Compounds
- 6-Fluoroquinoline-2-carboxamide
- 7-Fluoroquinoline-2-carboxamide
- 5,8-Difluoroquinoline
Comparison: 8-Fluoroquinoline-2-carboxamide is unique due to the position of the fluorine atom at the 8th position of the quinoline ring. This specific positioning enhances its biological activity compared to other fluorinated quinoline derivatives. For example, 6-Fluoroquinoline-2-carboxamide and 7-Fluoroquinoline-2-carboxamide have different biological activities and reactivity due to the different positions of the fluorine atom .
Properties
Molecular Formula |
C10H7FN2O |
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Molecular Weight |
190.17 g/mol |
IUPAC Name |
8-fluoroquinoline-2-carboxamide |
InChI |
InChI=1S/C10H7FN2O/c11-7-3-1-2-6-4-5-8(10(12)14)13-9(6)7/h1-5H,(H2,12,14) |
InChI Key |
VKFHILMRVINKAV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)F)N=C(C=C2)C(=O)N |
Origin of Product |
United States |
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